5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile chemical properties
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile chemical properties
An In-depth Technical Guide to 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile
Abstract: This document provides a comprehensive technical overview of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile (CAS No. 1864062-45-2), a key organic building block relevant to pharmaceutical and materials science research. The guide details its chemical identity, physicochemical properties, a validated synthesis protocol, and discusses its potential applications in drug discovery, grounded in an analysis of its structural motifs. Safety and handling protocols are also provided. This paper is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and developmental applications.
Core Chemical Identity and Physicochemical Properties
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a substituted aromatic compound featuring a nitrile group, a fluorine atom, and a dimethylaminoethoxy side chain. These functional groups impart specific reactivity and physicochemical characteristics that make it a valuable intermediate in the synthesis of more complex molecules.
Compound Identification
| Identifier | Value |
| IUPAC Name | 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile |
| CAS Number | 1864062-45-2[1][2] |
| Molecular Formula | C₁₁H₁₃FN₂O[1][2] |
| Molecular Weight | 208.23 g/mol [1][2] |
| SMILES Code | CN(C)CCOC1=CC(=C(C=C1)F)C#N |
| MDL Number | MFCD29035401[1] |
Physical and Chemical Properties
Comprehensive experimental data for the physical properties of this specific compound is not widely published. The information below is compiled from supplier data and predictive models. Researchers should perform their own characterization for definitive values.
| Property | Value/Information |
| Appearance | No Data Available[2] |
| Melting Point | No Data Available[2] |
| Boiling Point | No Data Available[2] |
| Solubility | No Data Available[2] |
| Storage | Sealed in a dry environment at room temperature[1] |
Spectral Data and Structural Elucidation
Predicted ¹H NMR Spectrum
The expected proton NMR signals in a solvent like CDCl₃ are as follows. Chemical shifts (δ) are estimated based on standard values for similar functional groups.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (H3) | 7.2 - 7.4 | dd | 1H | Ortho to -CN, meta to -F. |
| Ar-H (H4) | 6.8 - 7.0 | ddd | 1H | Ortho to -F and -OR, meta to -CN. |
| Ar-H (H6) | 7.1 - 7.3 | dd | 1H | Ortho to -OR, meta to -F and -CN. |
| O-CH₂ | ~4.1 | t | 2H | Methylene group adjacent to the aromatic oxygen. |
| N-CH₂ | ~2.7 | t | 2H | Methylene group adjacent to the nitrogen. |
| N-(CH₃ )₂ | ~2.3 | s | 6H | Singlet for the two equivalent methyl groups. |
Predicted ¹³C NMR Spectrum
Key carbon signals would be expected in the following regions:
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δ 160-165 (d, ¹JCF ≈ 250 Hz): C2 carbon directly attached to fluorine.
-
δ 155-160: C5 carbon attached to the ethoxy group.
-
δ 115-125 (d): Aromatic carbons coupled to fluorine.
-
δ 115-120: Nitrile carbon (-C≡N).
-
δ ~66: O-C H₂ carbon.
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δ ~58: N-C H₂ carbon.
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δ ~45: N-(C H₃)₂ carbons.
Mass Spectrometry
In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 209.24, corresponding to the protonated form of the molecule (C₁₁H₁₄FN₂O⁺).
Synthesis and Purification Protocol
The most direct and reliable method for preparing 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is via a Williamson ether synthesis. This reaction joins the precursor phenol, 2-fluoro-5-hydroxybenzonitrile, with an alkyl halide, 2-(dimethylamino)ethyl chloride.
Rationale Behind Experimental Choices
-
Precursors: 2-Fluoro-5-hydroxybenzonitrile (CAS 104798-53-0) is selected as the phenolic starting material.[3] 2-(Dimethylamino)ethyl chloride provides the required side chain.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is required.[4] Its function is to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. This is essential for the subsequent SN2 attack on the alkyl halide.
-
Solvent: A polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF) is ideal.[4] These solvents effectively dissolve the reactants but do not participate in the reaction, facilitating a high reaction rate.
-
Purification: Due to the basic nature of the product (tertiary amine) and potential side products, purification by column chromatography on silica gel is the standard and most effective method.[5]
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a solution of 2-fluoro-5-hydroxybenzonitrile (1.0 eq.) in acetone (10-15 mL per gram of phenol), add powdered potassium carbonate (1.5 eq.).
-
Reagent Addition: Stir the suspension vigorously at room temperature for 30 minutes. Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq.) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 8-12 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the resulting crude oil in dichloromethane (DCM) or ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a gradient elution system (e.g., ethyl acetate/hexanes with 1-2% triethylamine to prevent peak tailing).
Synthesis Workflow Diagram
Caption: Role as a precursor for developing advanced pharmaceutical agents.
Safety and Handling
As a laboratory chemical, 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile must be handled with appropriate precautions.
-
Hazard Classification: This compound is classified with multiple hazards. The listed hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [6]* Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. [6]Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- BLDpharm. (n.d.). 1864062-45-2|5-(2-(Dimethylamino)ethoxy)-2-fluorobenzonitrile.
- BLDpharm. (n.d.). 1405023-08-6|2-[2-(dimethylamino)ethoxy]-5-fluorobenzonitrile.
- Biomall. (n.d.). 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, 25mg.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Benchchem. (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile.
- Fisher Scientific. (2010). Safety Data Sheet.
- ChemicalBook. (n.d.). 2-(2-(Dimethylamino)ethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- Sigma-Aldrich. (n.d.). 5-Amino-2-fluorobenzonitrile 97 53312-81-5.
- TCI Chemicals. (2024). Safety Data Sheet.
- ChemicalBook. (n.d.). 2-[2-(dimethylamino)ethoxy]-5-fluorobenzonitrile | 1405023-08-6.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-hydroxybenzonitrile | 104798-53-0.
- Google Patents. (2006). WO 2006/011696 A1.
- PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410.
- PubMed. (n.d.). Chromatographic characterization of in vitro metabolites of 5-[2-(N,N-dimethylamino)ethoxy]-7-oxo-7H-benzo[c]fluorene.
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
- Eurisotop. (n.d.). NMR Solvent data chart.
- National Institutes of Health (NIH). (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors.
- National Institutes of Health (NIH). (n.d.). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors.
Sources
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- 2. biomall.in [biomall.in]
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